![molecular formula C10H14O2 B7940956 1-(3-Methoxymethylphenyl)-ethanol](/img/structure/B7940956.png)
1-(3-Methoxymethylphenyl)-ethanol
Overview
Description
1-(3-Methoxymethylphenyl)-ethanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis : Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst, is significant for the production of various drug intermediates. This compound, which can be used in the synthesis of antihistamines like diphenhydramine hydrochloride and loratadine, was obtained with high conversion, enantiomeric excess, and yield under optimized conditions (Kavi, Özdemir, Dertli, & Şahin, 2021).
Oxidation Reactions : The study of the oxidation reactions of various secondary alcohols, including 1-(4-methoxyphenyl)ethanol, with performic acid in formic acid solvent revealed a new reaction pathway. This pathway allows for the direct oxidation of secondary alcohols to corresponding esters, providing insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).
Pharmacological Applications : A study on the differentiation of receptors responsive to isoproterenol discussed the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol. The modification of this compound, such as adding a methyl or ethyl group, changes its sympathomimetic activity. This has implications in understanding the β-receptor population in various tissues (Lands, Ludueña, & Buzzo, 1967).
Stereochemical Effects in Organic Reactions : A study focused on the stereochemical effects on the side-chain fragmentation of alkylaromatic radical cations, specifically looking at compounds like 1-(4-methoxyphenyl)ethanol. The findings suggest that the rate of deprotonation in such reactions increases when the C–H bond is aligned with the π-system, underscoring the importance of stereochemical alignment for bond cleavage (Bellanova, Bietti, Ercolani, & Salamone, 2002).
Asymmetric Biosynthesis : The asymmetric biosynthesis of (S)-1-(4-methoxyphenyl)ethanol was studied using various reaction systems, including ionic liquid-containing co-solvent systems. The efficiency of this biocatalytic process was found to be dependent on the type and combination of anions and cations in the ionic liquids (Lou Wenyong, 2011).
properties
IUPAC Name |
1-[3-(methoxymethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)10-5-3-4-9(6-10)7-12-2/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPFPTAMSYECHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)COC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxymethylphenyl)-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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